molecular formula C21H36FO2P B608803 Methoxy arachidonyl fluorophosphonate CAS No. 188404-10-6

Methoxy arachidonyl fluorophosphonate

Cat. No. B608803
M. Wt: 370.49
InChI Key: CIUOPCICGWBRIH-ZKWNWVNESA-N
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Description

Methoxy arachidonyl fluorophosphonate, commonly referred to as MAFP, is an irreversible active site-directed enzyme inhibitor . It inhibits nearly all serine hydrolases and serine proteases . It shows special potency in inhibiting phospholipase A2 and fatty acid amide hydrolase, displaying IC50 values in the low-nanomolar range .


Synthesis Analysis

MAFP is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . ABHD4 catalyzes the removal of fatty acids from NAPE and the product 1-acyl-sn-glycero-3-(N-acyl) phosphoethanolamine (lyso-NAPE) and does so using an active site serine as the nucleophile that reacts readily with MAFP .


Molecular Structure Analysis

The molecular structure of MAFP is represented by the chemical formula C21H36FO2P . It belongs to the class of organic compounds known as phosphonic acid esters . These are organic compounds containing a phosphonic acid ester functional group, with the general structure ROP(=O)OH (R = organyl group) .


Chemical Reactions Analysis

MAFP acts as an irreversible active site-directed enzyme inhibitor . It inhibits nearly all serine hydrolases and serine proteases . It shows special potency in inhibiting phospholipase A2 and fatty acid amide hydrolase .


Physical And Chemical Properties Analysis

MAFP is a small molecule with a molar mass of 370.5 . It has a chemical formula of C21H36FO2P . It belongs to the class of organic compounds known as phosphonic acid esters .

Scientific Research Applications

Role in Phospholipase A2 Inhibition

Methoxy arachidonyl fluorophosphonate is a potent inhibitor of cytosolic phospholipase A2 (cPLA2), playing a crucial role in the arachidonic acid release from human neutrophils. This inhibition is significant because cPLA2 activity is involved in various physiological and pathological processes, including inflammation and cell signaling. The specific targeting of cPLA2 by methoxy arachidonyl fluorophosphonate provides a valuable tool for studying the enzyme's role in these processes and could lead to the development of new therapeutic strategies for diseases where cPLA2 activity is dysregulated (Marshall et al., 2000).

Applications in Neurological Disorder Research

Methoxy arachidonyl fluorophosphonate has been utilized in research focusing on neurological disorders characterized by neuroinflammation and oxidative stress. The compound's ability to inhibit phospholipase A2 (PLA2) makes it an essential tool for studying the mechanisms underlying these conditions and for evaluating potential therapeutic approaches. By inhibiting PLA2, researchers can dissect the role of arachidonic acid and its metabolites in neurological diseases, paving the way for novel treatment strategies (Ong et al., 2015).

Investigation of cPLA2's Role in Melatonin's Effects

In research exploring the interaction between melatonin and cPLA2, methoxy arachidonyl fluorophosphonate was used to demonstrate how melatonin inhibits arachidonic acid release in rat pineal glands by suppressing cPLA2 activity. This study highlights the compound's utility in investigating the biochemical pathways mediated by melatonin, contributing to our understanding of how this hormone regulates inflammatory responses and signaling pathways within the pineal gland (Li et al., 2000).

Exploration of Enzymatic Assays and Inhibitor Screening

Methoxy arachidonyl fluorophosphonate's inhibitory properties have been leveraged in developing and refining enzymatic assays for monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. By utilizing this inhibitor, researchers can identify and characterize new compounds that modulate MAGL activity, which is crucial for understanding the enzyme's role in various diseases and for the development of targeted therapies (Lauria et al., 2015).

Contribution to Cardiovascular Research

The application of methoxy arachidonyl fluorophosphonate in studies of 20-Hydroxyeicosatetraenoic acid (20-HETE) metabolism by coronary endothelial cells illustrates its importance in cardiovascular research. By inhibiting specific phospholipases, researchers can dissect the pathways involved in the production and function of 20-HETE, a mediator with significant roles in vascular physiology and pathology (Kaduce et al., 2004).

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKZCGMJGHHOKJ-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36FO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mafp

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